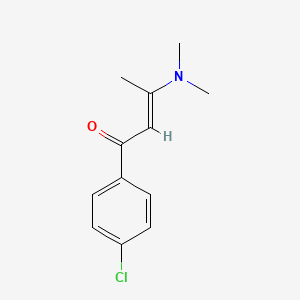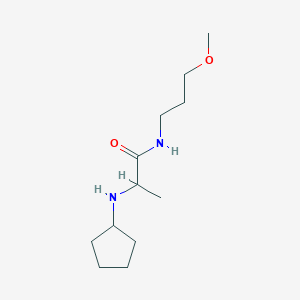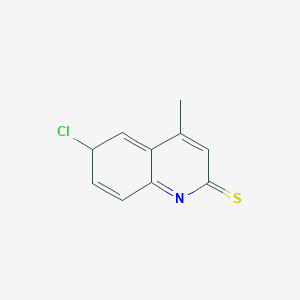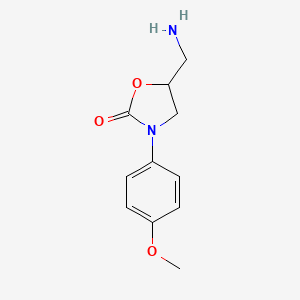![molecular formula C13H13Cl2NO5S B15096895 dimethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate CAS No. 302577-36-2](/img/structure/B15096895.png)
dimethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound with the molecular formula C13H13Cl2NO5S . This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and materials science . The unique structure of this compound, featuring a dichloroacetyl group and a cyclopenta[b]thiophene core, makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of dimethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves multiple steps, typically starting with the preparation of the cyclopenta[b]thiophene core. This can be achieved through a series of condensation reactions involving sulfur and α-methylene carbonyl compounds . The dichloroacetyl group is then introduced via acylation reactions using dichloroacetyl chloride under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions .
Analyse Des Réactions Chimiques
Dimethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Dimethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of dimethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . The cyclopenta[b]thiophene core may interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Dimethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can be compared with other similar compounds, such as:
Dimethyl 2-[(trifluoroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate: This compound features a trifluoroacetyl group instead of a dichloroacetyl group, which may result in different reactivity and biological activity.
Dimethyl 2-[(4-nitrophenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate: The presence of a nitrophenoxy group introduces additional electronic effects, potentially altering the compound’s chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on the compound’s overall behavior.
Propriétés
Numéro CAS |
302577-36-2 |
|---|---|
Formule moléculaire |
C13H13Cl2NO5S |
Poids moléculaire |
366.2 g/mol |
Nom IUPAC |
dimethyl 2-[(2,2-dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C13H13Cl2NO5S/c1-20-12(18)5-3-4-6-7(5)8(13(19)21-2)11(22-6)16-10(17)9(14)15/h5,9H,3-4H2,1-2H3,(H,16,17) |
Clé InChI |
ZJMJTLFMPPKEKC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCC2=C1C(=C(S2)NC(=O)C(Cl)Cl)C(=O)OC |
Solubilité |
8.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B15096827.png)

![Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro-](/img/structure/B15096856.png)
![C-[5-(4-Methoxy-phenyl)-furan-2-yl]-methylamine](/img/structure/B15096865.png)


![1-{[4-(2,5-Dichlorophenyl)piperazin-1-yl]sulfonyl}azepane](/img/structure/B15096877.png)


![2'-Fluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15096885.png)
![3-Cyclohexyl-5-[(1-methylpyrrol-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15096887.png)
![N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]-2-chlorobenzamide](/img/structure/B15096894.png)


